Sulfide, bis(3-triethoxysilylpropyl)

描述

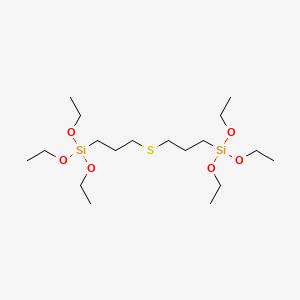

Sulfide, bis(3-triethoxysilylpropyl), systematically named bis(3-triethoxysilylpropyl) tetrasulfide, is a sulfur-bearing organosilane coupling agent. Its chemical structure comprises two triethoxysilylpropyl groups linked by a tetrasulfidic (S–S–S–S) bridge . This compound is widely utilized in rubber and polymer composites to enhance interfacial adhesion between silica fillers and organic matrices, such as natural rubber (NR), styrene-butadiene rubber (SBR), and ethylene-propylene-diene monomer (EPDM) .

Key properties include:

- Reinforcement: It forms covalent bonds with silica (via silanol groups) and rubber (via sulfur bridges), improving mechanical strength, abrasion resistance, and dynamic performance .

- Thermal Stability: Enhances decomposition onset temperatures (e.g., 503°C in EPDM composites vs. 485°C in unfilled blends) .

- Environmental Concerns: Generates ethanol during condensation reactions, contributing to volatile organic compound (VOC) emissions .

属性

CAS 编号 |

60764-86-5 |

|---|---|

分子式 |

C18H42O6SSi2 |

分子量 |

442.8 g/mol |

IUPAC 名称 |

triethoxy-[3-(3-triethoxysilylpropylsulfanyl)propyl]silane |

InChI |

InChI=1S/C18H42O6SSi2/c1-7-19-26(20-8-2,21-9-3)17-13-15-25-16-14-18-27(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3 |

InChI 键 |

ZRKGYQLXOAHRRN-UHFFFAOYSA-N |

规范 SMILES |

CCO[Si](CCCSCCC[Si](OCC)(OCC)OCC)(OCC)OCC |

产品来源 |

United States |

准备方法

Preparation via Sodium Sulfide and 3-Chloropropyltriethoxysilane

This method involves reacting sodium sulfide with 3-chloropropyltriethoxysilane under anhydrous conditions in ethanol or other solvents:

Procedure :

A four-necked flask is charged with anhydrous sodium sulfide and absolute ethanol under nitrogen atmosphere. Metallic sodium is often added as a catalyst to prevent crosslinking and solidification during the reaction. The mixture is stirred and heated to about 55-80 °C. Sulfur powder is added to form sodium polysulfide species. Then, 3-chloropropyltriethoxysilane is introduced, and the reaction proceeds under nitrogen protection for several hours (typically overnight). The product is isolated by filtration and removal of volatiles under vacuum, yielding bis(3-triethoxysilylpropyl) tetrasulfide or sulfide depending on sulfur equivalents used.-

- Strictly anhydrous conditions are essential to prevent hydrolysis of triethoxysilyl groups.

- Metallic sodium acts as a catalyst to maintain reaction fluidity and prevent crosslinking.

- Temperature control (below 80 °C) is critical to avoid side reactions.

- Nitrogen atmosphere protects polysulfide intermediates from oxidation.

Preparation via Potassium Disulfide and 3-Chloropropyltriethoxysilane with Phase Transfer Catalyst

This approach uses potassium disulfide generated in situ from potassium hydroxide, potassium carbonate, and sulfur, followed by reaction with 3-chloropropyltriethoxysilane in the presence of tetrabutylammonium bromide as a phase transfer catalyst:

-

- Prepare potassium disulfide by reacting potassium hydroxide solution with potassium carbonate and sulfur powder at 80 °C for 2 hours.

- Add tetrabutylammonium bromide to the potassium disulfide solution and stir for 10 minutes.

- Add 3-chloropropyltriethoxysilane dropwise at 75 °C over 2 hours.

- Maintain the reaction at 90 °C for 4 hours for completion.

- Separate the liquid, filter, and distill to obtain bis(3-triethoxysilylpropyl) disulfide with high purity and yield (~98%).

Preparation via Reaction of Mercaptosilane with N-Alkyl Bis(benzothiazolesulfen) Amide

This patented method synthesizes bis organosilicon disulfide compounds by reacting mercaptosilane compounds (such as 3-mercaptopropyltriethoxysilane) with N-alkyl bis(benzothiazolesulfen) amide compounds:

-

- Conduct the reaction in an organic solvent like toluene, chloroform, or xylene under nitrogen atmosphere to prevent hydrolysis.

- Typical temperatures range from 20 °C to 140 °C, preferably 25-50 °C.

- Molar ratios of reactants vary from 1:5 to 5:1, with 1:1 to 1:2 preferred.

- Stir the mixture for about 24 hours at room temperature.

- Filter and distill off the solvent under reduced pressure to isolate the product.

- The product obtained is high purity bis(3-triethoxysilylpropyl) disulfide (99+% purity by mass spectrometry).

-

- Mild reaction conditions.

- High selectivity and purity.

- Avoids direct use of polysulfide salts, potentially reducing side reactions.

The sodium sulfide method is well-established and yields high purity products but demands rigorous moisture exclusion and the use of metallic sodium catalyst to prevent crosslinking. The reaction proceeds via formation of sodium polysulfide intermediates, which react with chloropropyltriethoxysilane to yield the desired sulfide or tetrasulfide products.

The potassium disulfide method benefits from phase transfer catalysis, allowing aqueous generation of disulfide species and subsequent reaction with the silane. This method achieves excellent yields and purity suitable for industrial production, with detailed compositional analysis confirming low chlorine and impurity contents.

The mercaptosilane and benzothiazolesulfen amide route offers an alternative pathway with mild reaction conditions and high selectivity for disulfide formation. The reaction is conducted in organic solvents under inert atmosphere to prevent hydrolysis of alkoxysilane groups, yielding products with over 99% purity by mass spectrometry.

Analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) are routinely used to verify product purity and confirm the absence of side products such as oxidized phosphorus species or hydrolyzed silanes.

The preparation of sulfide, bis(3-triethoxysilylpropyl) compounds involves carefully controlled reactions between sulfur species and chloropropyltriethoxysilane or mercaptosilane derivatives under anhydrous and inert conditions. The choice of sulfide source (sodium sulfide, potassium disulfide, or mercaptosilane intermediates) and reaction conditions (solvent, temperature, catalyst) influences yield, purity, and scalability. The methods summarized here represent the state-of-the-art in producing high-purity bis(3-triethoxysilylpropyl) sulfide and disulfide compounds for industrial and research applications.

化学反应分析

Types of Reactions: : Bis[3-(triethoxysilyl)propyl] tetrasulfide undergoes various chemical reactions, including:

Hydrolysis: The triethoxysilyl groups hydrolyze in the presence of water, leading to the formation of silanol groups.

Condensation: The hydrolyzed silanol groups can undergo condensation reactions, forming siloxane bonds.

Reduction: The polysulfide chain can be reduced to thiols.

Vulcanization: The polysulfide groups can participate in vulcanization reactions with rubber.

Common Reagents and Conditions: : Common reagents used in these reactions include water for hydrolysis, acids or bases for catalyzing condensation, and reducing agents for reduction reactions. Vulcanization typically requires heat and sulfur .

Major Products: : The major products formed from these reactions include siloxane networks from condensation, thiols from reduction, and cross-linked rubber from vulcanization .

科学研究应用

Bis(triethoxysilylpropyl)tetrasulfide, an organosulfur compound with the formula (where Et = ), is a bifunctional molecule containing two kinds of reactive functional groups . It is often sold as a mixture with the trisulfide and is typically a colorless to yellowish viscous liquid soluble in solvents like toluene . Bis(triethoxysilylpropyl)tetrasulfide is also known as a silane coupling agent and is often referred to as Si 69 .

Impact on Rubber Properties

The influence of Bis(triethoxysilylpropyl)tetrasulfide on the properties of rubber compounds has been studied . The amount of Bis(triethoxysilylpropyl)tetrasulfide affects the curing characteristics, mechanical properties, and dynamic properties of rubber composites .

Case Studies

- Modification of Nanosilica Particles: Bis[3-(triethoxysilyl)propyl]tetrasulfide is used to modify nanosilica particles, enhancing their dispersion and activity .

- Self-Healing Ability of Butyl Rubber: The addition of Bis(triethoxysilylpropyl)tetrasulfide improves the self-healing ability of conductive butyl rubber composites, enhancing the dispersion and distribution of hybrid fillers .

- Rubber Products: Bis[3-(triethoxysilyl)propyl]disulfide, a related compound, is used in rubber products such as tires and solid rubber roller surfaces .

作用机制

Molecular Targets and Pathways: : The compound exerts its effects primarily through the formation of siloxane bonds and polysulfide linkages. The triethoxysilyl groups hydrolyze to form silanol groups, which then condense to form siloxane bonds. These bonds enhance the adhesion between inorganic fillers and organic polymers. The polysulfide groups participate in vulcanization reactions, forming cross-linked networks that improve the mechanical properties of rubber .

相似化合物的比较

Structural and Functional Differences

Sulfur Chain Length Variants

Bis(3-triethoxysilylpropyl) disulfide (TESPD) : Contains a disulfidic (S–S) bridge instead of tetrasulfide.

Bis(3-triethoxysilylpropyl) polysulfides (X50S, X266S) : Commercial variants with variable sulfur atoms (2–4).

Alternative Functional Groups

- 3-Thiocyanatopropyltriethoxysilane (SiSiB® PC2640): Replaces sulfur bridges with thiocyanate (–SCN) groups. Advantages: Reduces compound viscosity, improves scorch safety, and maintains tensile/abrasion properties . Drawbacks: Limited sulfur contribution to vulcanization compared to tetrasulfides .

- Amino- and Chloro-Silanes (APTES, CPTES): Functionality: APTES (amine) improves filler-polymer bonding in polar matrices (e.g., PMMA), while CPTES (chloro) is less reactive . Limitations: Lack sulfur bridges, making them unsuitable for sulfur-cured rubber systems .

Performance Comparison

Table 1: Key Properties of Sulfide, bis(3-triethoxysilylpropyl) and Analogues

Table 2: Mechanical Improvements in Composites

Industrial and Environmental Considerations

- TESPT Dominance : Over 100,000 tons/year used globally in tire manufacturing for silica-rubber bonding .

- TESPD Trade-offs : Lower reinforcement efficiency but better thermal stability for high-temperature mixing .

- Eco-Friendly Alternatives : Thiocyanato silanes (e.g., PC2640) reduce VOC emissions but require formulation adjustments .

生物活性

Sulfide, bis(3-triethoxysilylpropyl), commonly referred to as bis(3-triethoxysilylpropyl)tetrasulfide, is a silane coupling agent that has garnered attention for its potential biological activities and applications in various fields, particularly in the rubber industry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C12H26O6S4

- Molecular Weight: 378.67 g/mol

- CAS Number: 40372-72-3

The biological activity of sulfide, bis(3-triethoxysilylpropyl) is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The compound's silane groups facilitate the formation of covalent bonds with hydroxyl groups on surfaces, enhancing compatibility and adhesion in composite materials. This property is crucial in applications that require improved mechanical properties and durability.

Biological Activity

Research indicates that sulfide, bis(3-triethoxysilylpropyl) exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that silane coupling agents can possess antimicrobial activity, potentially making them useful in coatings and materials designed to prevent microbial growth.

- Cell Adhesion Enhancement: The compound has been investigated for its ability to enhance cell adhesion on various substrates, which is beneficial in tissue engineering and regenerative medicine.

- Biocompatibility: As a silane compound used in medical devices, it is essential to evaluate its biocompatibility. Preliminary studies suggest favorable interactions with biological tissues.

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial properties of various silane coupling agents, including bis(3-triethoxysilylpropyl). Results indicated significant inhibition of bacterial growth, suggesting potential applications in medical and industrial settings. -

Cell Adhesion Studies:

In vitro experiments demonstrated that surfaces treated with bis(3-triethoxysilylpropyl) showed increased adhesion of fibroblast cells compared to untreated controls. This enhancement is crucial for developing scaffolds in tissue engineering. -

Biocompatibility Assessment:

A biocompatibility study involving cell cultures exposed to the compound revealed no cytotoxic effects at concentrations typically used in industrial applications. This finding supports its use in medical devices.

Data Table: Summary of Biological Activities

常见问题

Q. What is the role of sulfur bridge length (e.g., disulfide vs. tetrasulfide) in bis(3-triethoxysilylpropyl) polysulfides for rubber-silica composites?

The sulfur bridge length directly influences crosslinking efficiency and filler-matrix interactions. Bis(3-triethoxysilylpropyl)tetrasulfide (tetrasulfide bridge, S₄) provides higher sulfur availability for vulcanization, enhancing reversion resistance and heat aging properties, whereas the disulfide (S₂) variant offers milder curing kinetics . Experimental optimization involves comparing rheometric torque curves (to assess curing rate) and tensile testing post-aging (e.g., ASTM D412) to quantify heat resistance differences .

Q. How does hydrolysis of bis(3-triethoxysilylpropyl) sulfide affect its coupling efficiency in silica-filled rubber?

Hydrolysis of ethoxy groups (-OCH₂CH₃) generates silanol (-SiOH) groups, enabling covalent bonding with silica surfaces. However, rapid hydrolysis can lead to premature self-condensation, reducing coupling efficiency. Controlled hydrolysis (e.g., using ethanol-water mixtures at pH 4–5) maximizes silanol formation while minimizing aggregation. FTIR spectroscopy (monitoring Si-O-Si peaks at ~1,100 cm⁻¹) and TGA (weight loss from ethoxy group decomposition) validate hydrolysis progress .

Q. What analytical methods are critical for characterizing bis(3-triethoxysilylpropyl) sulfide derivatives in composite materials?

- Solid-state NMR (¹²⁹Si CP/MAS): Identifies siloxane bonding modes (e.g., Q⁴ silica vs. T³ silane).

- Rheometry: Tracks cure characteristics (e.g., scorch time, torque delta).

- TGA-DSC: Quantifies thermal stability and sulfur release profiles .

- XPS: Confirms sulfur oxidation states (e.g., disulfide vs. polysulfide) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for bis(3-triethoxysilylpropyl)tetrasulfide in rubber composites?

Discrepancies often arise from variations in silica dispersion, curing systems, or testing protocols. For example:

- Silica dispersion: Poor dispersion increases interfacial voids, accelerating thermal degradation. Use TEM/EDX to map silica distribution .

- Curing additives: Zinc oxide or fatty acids may catalyze side reactions. Compare TGA curves of composites with/without additives .

- Aging conditions: Standardize aging per ASTM D573 (70h at 100°C) to ensure comparability .

Q. What experimental designs optimize sulfur content in bis(3-triethoxysilylpropyl) polysulfides for balanced mechanical and dynamic properties in tires?

A factorial design could vary:

- Sulfur bridge length (S₂ vs. S₄): Adjust polysulfide synthesis (e.g., sulfur-to-silane molar ratio) .

- Loading level (1–3 wt%): Correlate with Payne effect reduction (measured via strain sweep DMA) and rolling resistance (ISO 18173) .

- Co-agents (e.g., TMTD): Evaluate synergistic effects on scorch safety (MDR2000 rheometer) .

Q. How does the spatial distribution of bis(3-triethoxysilylpropyl) sulfide affect silica-rubber interface dynamics under cyclic loading?

Use 3D AFM-IR to map silane localization at the nanoscale. Correlate with fatigue resistance (DIN 53522) and hysteresis loss (RPA 2000). Poor distribution increases energy dissipation, worsening rolling resistance. Surface pretreatment of silica with controlled humidity (30–50% RH) improves silane uniformity .

Q. What mechanisms explain the pH-dependent hydrolysis kinetics of bis(3-triethoxysilylpropyl)amine derivatives?

The amine group in bis(3-triethoxysilylpropyl)amine (e.g., KH-270) acts as a weak base, slowing hydrolysis under acidic conditions (pH < 4). At neutral pH, hydrolysis accelerates due to nucleophilic attack by water. Monitor via conductivity titration and ²⁹Si NMR to track silanol formation rates. Delayed hydrolysis benefits applications requiring extended pot life (e.g., adhesives) .

Methodological Notes

- Synthesis Optimization: For reproducible polysulfide synthesis, use sulfur monochloride (S₂Cl₂) in anhydrous toluene at 60–80°C, with stoichiometric control to avoid over-sulfidation .

- Data Validation: Cross-reference FTIR (sulfur bridges), NMR (siloxane networks), and mechanical tests to avoid misinterpretation of single-technique data .

- Contradiction Mitigation: Standardize silica surface area (e.g., BET analysis) and pre-dry fillers (120°C, 2h) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。